molecular formula C7H12N2O B1602952 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone CAS No. 210230-80-1

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone

Cat. No.: B1602952
CAS No.: 210230-80-1
M. Wt: 140.18 g/mol
InChI Key: CWCDVJSJBVFNJK-UHFFFAOYSA-N
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Description

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Starting from hydrazine and an appropriate diketone or ketoester.

    Reaction conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridazine derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Introduction of different substituents on the pyridazinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: Potential biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Development of new pharmaceuticals.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with similar structural features.

    Dihydropyridazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone may exhibit unique properties due to the presence of the isopropyl group and the specific arrangement of atoms in its structure, which can influence its reactivity and biological activity.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.

Properties

IUPAC Name

3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCDVJSJBVFNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629889
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210230-80-1
Record name 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-4-oxohexanoic acid (3.60 g, 25.0 mmol) and anhydrous hydrazine (0.80 g, 26.0 mmol) were heated for 3 hours in ethanol (36.0 ml) under stirring. After the reaction solution was concentrated under reduced pressure, hexane was added to the residues to precipitate crystals, and the crystals were collected by filtration to give 4,5-dihydro-6-isopropyl-3 (2H)-pyridazinone as crystals. The yield was 3.10 g.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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